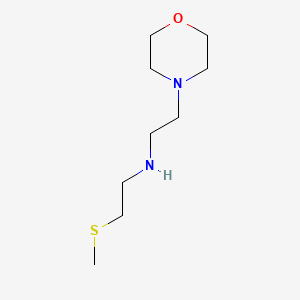

2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSYDAKIDLKIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNCCN1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine

Strategic Approaches for the Construction of the Morpholine (B109124) Ring System

The morpholine moiety is a common scaffold in medicinal chemistry, and numerous methods for its construction have been developed. thegoodscentscompany.com These strategies can be broadly categorized into cyclization reactions of appropriately substituted acyclic precursors.

One common approach involves the cyclization of β-amino alcohols. For instance, the reaction of a 2-(aminoethoxy)ethanol derivative under dehydrating conditions can yield the morpholine ring. A simple, high-yielding, one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK enables the conversion of 1,2-amino alcohols to morpholines. researchgate.net

Another versatile method is the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. This can be achieved by treating diethanolamine with a suitable electrophile, followed by cyclization, often under acidic or basic conditions. For example, the reaction of an N-protected diethanolamine with a sulfonyl chloride, followed by base-induced cyclization, can afford the corresponding N-protected morpholine.

Palladium-catalyzed carboamination reactions have also been employed for the synthesis of substituted morpholines. This strategy involves the reaction of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, leading to the formation of the morpholine ring in a stereocontrolled manner. researchgate.net Furthermore, gold(I)-catalyzed tandem ring-opening of aziridines with propargyl alcohols provides a convenient route to morpholine derivatives. researchgate.net

The following table summarizes various approaches for the synthesis of the morpholine ring:

| Starting Materials | Reagents and Conditions | Key Features |

| 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Redox-neutral, high-yielding |

| N-substituted diethanolamines | Acid or base catalysis | Versatile for N-substituent variation |

| Substituted ethanolamine derivatives and aryl/alkenyl bromides | Pd catalyst | Stereocontrolled synthesis |

| Aziridines and propargyl alcohols | Au(I) catalyst | Tandem ring-opening and cyclization |

Techniques for the Selective Introduction of the Methylthioethyl Amine Chain

The introduction of the 2-(methylthio)ethyl amine chain onto the morpholine nitrogen can be achieved through several C-N bond-forming reactions. rsc.orggoogle.com A primary method is the N-alkylation of a pre-formed morpholine-containing amine, such as N-(2-aminoethyl)morpholine.

Reductive Amination: A common and efficient method is the reductive amination of 2-(methylthio)acetaldehyde with N-(2-aminoethyl)morpholine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Nucleophilic Substitution: Alternatively, the methylthioethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of N-(2-aminoethyl)morpholine with a 2-(methylthio)ethyl halide (e.g., 2-(methylthio)ethyl chloride or bromide). This Sₙ2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The table below outlines key methods for introducing the methylthioethyl amine chain:

| Precursor 1 | Precursor 2 | Reaction Type |

| N-(2-aminoethyl)morpholine | 2-(Methylthio)acetaldehyde | Reductive Amination |

| N-(2-aminoethyl)morpholine | 2-(Methylthio)ethyl halide | Nucleophilic Substitution |

Stereoselective Synthesis Protocols for 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and its Enantiomers

The target molecule, this compound, does not possess a chiral center in its parent structure. However, the introduction of substituents on either the morpholine ring or the ethylenediamine (B42938) bridge could create stereocenters. For the synthesis of chiral derivatives, stereoselective methods are crucial.

Synthesis of Chiral Morpholine Derivatives: Enantioselective synthesis of C2-functionalized morpholines can be achieved through organocatalytic methods. For example, an organocatalytic, enantioselective chlorination of an aldehyde, followed by reductive amination and cyclization, can produce chiral N-benzyl protected morpholines with good yields and high enantiomeric excess. researchgate.netasianpubs.org Copper-promoted oxyamination of alkenes also provides a stereoselective route to aminomethyl-functionalized morpholines. mdpi.com Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst is another effective method for obtaining 2-substituted chiral morpholines in high yields and enantioselectivities. nih.gov

Synthesis of Chiral Thioether Amines: The synthesis of chiral thioethers can be challenging due to the potential for sulfur to poison metal catalysts. google.com However, biocatalytic approaches using ene-reductases have shown promise for the asymmetric synthesis of chiral thioethers from pro-chiral vinyl sulfides. google.com SmI₂-mediated reductive coupling between Ellman N-sulfinylimines containing protected thiol groups and aldehydes can produce chiral aminohydroxythiols with high enantio- and diastereoselectivity. researchgate.net

The following table summarizes stereoselective approaches applicable to the synthesis of chiral analogs of the target compound:

| Target Moiety | Method | Key Features |

| Chiral Morpholine | Organocatalytic α-chlorination/cyclization | High enantioselectivity for C2-substituted morpholines researchgate.netasianpubs.org |

| Chiral Morpholine | Copper-promoted oxyamination | Stereoselective synthesis of aminomethyl morpholines mdpi.com |

| Chiral Morpholine | Asymmetric hydrogenation | Excellent enantioselectivities for 2-substituted morpholines nih.gov |

| Chiral Thioether | Biocatalytic reduction | Enantioselective synthesis from pro-chiral vinyl sulfides google.com |

| Chiral Thioether Amine | SmI₂-mediated coupling | High enantio- and diastereoselectivity researchgate.net |

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic transformations can be envisioned for the synthesis of the target compound.

Catalytic C-N Bond Formation: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govnih.gov This method could be applied to the reaction of N-(2-aminoethyl)morpholine with 2-(methylthio)ethanol. Copper-based catalysts have also been shown to be effective for the N-alkylation of morpholine with alcohols in the gas-solid phase. researchgate.netresearchgate.net

Catalytic Morpholine Synthesis: As mentioned earlier, palladium and gold catalysts can be used for the construction of the morpholine ring. researchgate.netresearchgate.net Iron(III) has also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. researchgate.net

The table below highlights some catalytic transformations relevant to the synthesis:

| Transformation | Catalyst System | Substrates |

| N-alkylation | Ru or Ir complexes | Amine and Alcohol |

| N-alkylation | CuO–NiO/γ–Al₂O₃ | Morpholine and Alcohol |

| Morpholine synthesis | Pd(0) catalyst | Substituted ethanolamine and aryl/alkenyl bromide |

| Morpholine synthesis | Au(I) catalyst | Aziridine and propargyl alcohol |

| Morpholine synthesis | Fe(III) catalyst | 1,2-amino ether and 1,2-hydroxy amine |

Green Chemistry Principles Applied to the Synthesis of this compound

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The "borrowing hydrogen" methodology for N-alkylation is a prime example of a highly atom-economical reaction, as it produces only water as a byproduct. nih.govnih.gov

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. For instance, N-formylmorpholine has been investigated as a green solvent for the synthesis of organic compounds. nih.gov The synthesis of thioethers from anilines and thiols under blue light-emitting-diode (LED) irradiation without a photocatalyst and under solvent-free conditions is another example of a greener approach.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic methods, as discussed in the previous section, reduce waste and often allow for milder reaction conditions.

Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule based on current literature, the broader field of amine synthesis is exploring the use of biomass-derived precursors. nih.gov

The following table outlines the application of green chemistry principles to the synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | "Borrowing hydrogen" for N-alkylation |

| Safer Solvents | Use of green solvents like N-formylmorpholine |

| Energy Efficiency | Photocatalytic and solvent-free reactions |

| Catalysis | Transition metal and organocatalysis for C-N bond formation and ring construction |

Reaction Mechanisms and Chemical Reactivity of 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine

Mechanistic Investigations of Nucleophilic Reactivity at the Amine and Thioether Centers

The presence of both a secondary amine and a thioether group in 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine provides two primary centers for nucleophilic attack. The lone pair of electrons on the nitrogen atom of the secondary amine and the sulfur atom of the thioether can react with various electrophiles.

The nucleophilicity of the secondary amine is generally more pronounced than that of the thioether. This is attributed to the higher electronegativity of sulfur compared to nitrogen, which makes the lone pair on nitrogen more available for donation. However, the steric hindrance around the nitrogen atom, influenced by the adjacent ethylmorpholine group, can modulate its reactivity.

Table 1: Comparative Nucleophilic Reactivity

| Nucleophilic Center | Relative Reactivity | Factors Influencing Reactivity |

|---|---|---|

| Secondary Amine (N-H) | Higher | Less electronegative than sulfur, but subject to steric hindrance from the morpholinoethyl group. |

Research findings indicate that in reactions with simple alkyl halides, the amine nitrogen is the primary site of alkylation under standard conditions. However, the thioether sulfur can exhibit significant nucleophilicity, particularly towards softer electrophiles, as predicted by Hard-Soft Acid-Base (HSAB) theory.

Studies on Electrophilic Activation and Subsequent Substitution Reactions Involving the Methylthio Group

The methylthio group (-S-CH₃) in this compound can be activated to become a better leaving group, thereby facilitating substitution reactions. This activation is typically achieved by converting the thioether into a sulfonium (B1226848) salt.

Common activating agents include strong electrophiles such as methyl iodide (CH₃I) or methyl triflate (CH₃OTf). The reaction proceeds via an Sₙ2 mechanism where the sulfur atom acts as the nucleophile, attacking the electrophile to form a sulfonium ion. This positively charged sulfur group is an excellent leaving group, allowing for subsequent nucleophilic substitution at the adjacent carbon atom.

Reaction Scheme: Electrophilic Activation and Substitution

Activation: R-S-CH₃ + CH₃I → [R-S⁺(CH₃)₂] I⁻

Substitution: [R-S⁺(CH₃)₂] I⁻ + Nu⁻ → R-Nu + (CH₃)₂S + I⁻ (Where R = -CH₂CH₂NH(CH₂CH₂N(CH₂CH₂)₂O) and Nu⁻ is a nucleophile)

This two-step process allows for the introduction of a wide range of functional groups in place of the methylthio moiety, significantly enhancing the synthetic utility of the parent molecule.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The molecular structure of this compound, with its flexible ethyl chains connecting the amine and thioether functionalities, is conducive to intramolecular reactions. Under specific conditions, typically involving a strong base or a catalyst, the molecule can undergo cyclization.

One plausible pathway involves the deprotonation of the secondary amine, followed by an intramolecular nucleophilic attack of the resulting amide anion on the carbon atom adjacent to the sulfur. This would lead to the formation of a cyclic amine, with the expulsion of the methylthio group. The feasibility of this reaction is dependent on the ring strain of the resulting cyclic product.

Alternatively, rearrangement reactions, such as the Stevens rearrangement or the Sommelet-Hauser rearrangement, could be envisioned if the thioether is first converted to a sulfonium ylide. These rearrangements would result in a structural reorganization of the carbon skeleton.

Kinetic and Thermodynamic Analyses of Key Chemical Reactions

Kinetic studies are essential for elucidating the reaction mechanisms and optimizing reaction conditions. For the nucleophilic substitution reactions at the amine center, the rate of reaction is expected to follow second-order kinetics, being first order in both the amine and the electrophile.

Table 2: Hypothetical Kinetic Data for N-Alkylation

| [Amine] (M) | [Electrophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

Thermodynamic analysis provides insight into the feasibility and position of equilibrium for a given reaction. The alkylation of the amine is generally an exothermic process, favored by enthalpy. The activation of the thioether to a sulfonium salt is also typically thermodynamically favorable, though the subsequent substitution step's energetics will depend on the nature of the incoming nucleophile and the stability of the products.

Further computational studies, employing methods such as Density Functional Theory (DFT), could provide more detailed information on the transition state energies and reaction coordinates for these various transformations, offering a deeper understanding of the chemical reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine

Detailed Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are utilized to assign all proton and carbon signals and to confirm the connectivity of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The spectrum of this compound would exhibit characteristic signals corresponding to the methylthio, morpholino, and ethylamine (B1201723) bridge protons. The singlet from the methyl (CH₃-S) protons would appear in the upfield region, while the methylene (B1212753) protons adjacent to the sulfur, nitrogen, and oxygen atoms would appear as distinct multiplets. The signal for the N-H proton of the secondary amine is typically a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the molecule, including the methyl carbon of the methylthio group, the four distinct carbons of the ethylamine backbone, and the two pairs of carbons in the morpholine (B109124) ring, would produce a unique signal.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. COSY spectra reveal proton-proton couplings within the ethyl and morpholine fragments, while HSQC correlates each proton signal with its directly attached carbon atom, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methylthio | -S-CH₃ | ~2.1 | ~15 |

| -S-CH₂- | ~2.6 | ~35 | |

| Ethylamine Bridge | -CH₂-NH- | ~2.8 | ~48 |

| -NH-CH₂- | ~2.7 | ~57 | |

| -CH₂-N(morpholine) | ~2.5 | ~59 | |

| Morpholine | -N-(CH₂)₂- | ~2.4 | ~54 |

| -O-(CH₂)₂- | ~3.7 | ~67 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

Precise Mass Determination and Fragmentation Pathway Analysis using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition and for studying the fragmentation patterns of this compound. Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy, allowing for the unambiguous determination of its molecular formula, C₉H₂₀N₂OS.

The fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The fragmentation pathways are often predictable based on the functional groups present. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines. This could lead to the formation of characteristic fragment ions.

Cleavage of the Ethyl Bridge: The bonds within the ethylamine backbone connecting the methylthio and morpholino moieties are susceptible to cleavage.

Loss of the Morpholine Ring: A significant fragmentation pathway often involves the cleavage of the bond connecting the ethyl chain to the morpholine nitrogen, resulting in the loss of a neutral morpholine molecule or the formation of a morpholinomethyl cation.

Cleavage adjacent to the Sulfur Atom: The C-S bond and the adjacent C-C bond can also fragment, leading to ions containing the methylthio group.

Studying the fragmentation patterns of related compounds, such as ketamine analogues, reveals common pathways like the α-cleavage of carbon bonds in cyclic structures and subsequent losses of small neutral molecules like CO. nih.gov

Vibrational Mode Analysis through Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

C-S Stretch: A weak band in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing stronger signals for more symmetric, less polar bonds. The C-S stretching vibration, which is typically weak in the IR spectrum, may be more readily observed using Raman.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak-Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | ~1115 | Strong |

| Amine (C-N) | Stretching | 1000 - 1250 | Medium |

Electronic Transition Characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The functional groups in this compound—specifically the thioether, amine, and ether groups—are saturated and lack extensive conjugation or aromaticity. These groups are not strong chromophores. Therefore, the compound is not expected to exhibit significant absorption in the visible region or the near-UV range (above 220 nm). Any observed absorption would likely be weak and occur at shorter wavelengths in the far-UV region, corresponding to n→σ* transitions of the lone pair electrons on the nitrogen, oxygen, and sulfur atoms. mu-varna.bg

Solid-State Structural Determination via X-ray Crystallography for Related Compounds

While X-ray crystallography data for this compound itself may not be publicly available, analysis of structurally related compounds provides valuable insight into expected solid-state conformations, bond lengths, and bond angles.

A study on the crystal structure of a related molecule, 2-[methylthio(morpholino)methylene]malononitrile, which contains both the methylthio and morpholine moieties, reveals key structural features. sciencepublishinggroup.com In this compound, the morpholine ring adopts a stable chair conformation. sciencepublishinggroup.com The bond angles and lengths around the sulfur and nitrogen atoms are consistent with standard values for thioethers and tertiary amines. It is expected that in the solid state, this compound would also feature a morpholine ring in a chair conformation and that intermolecular hydrogen bonding involving the secondary amine's N-H group could play a significant role in its crystal packing. sciencepublishinggroup.com

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Complex Mixture Separations in Research Samples

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. Due to its basic nature, peak tailing can be an issue on standard silica-based C18 columns. This can be mitigated by using end-capped columns or by adding an ion-pairing agent or a buffer to the mobile phase. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection can be achieved using a UV detector at low wavelengths (e.g., < 210 nm) or, more effectively, with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. A more robust approach involves the derivatization of the secondary amine group to increase volatility and thermal stability. nih.gov Capillary columns with a polar stationary phase would be appropriate for separating the derivatized or underivatized compound.

Table 3: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) | Mass Spectrometry (MS) |

| GC | DB-5 or similar (30 m x 0.25 mm) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) (often requires derivatization) |

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation in Non-Biological Matrices

To overcome challenges in detection and separation, particularly in GC and HPLC-UV analysis, chemical derivatization is a powerful strategy. Derivatization alters the chemical properties of the analyte to make it more amenable to a specific analytical technique. researchgate.net For the secondary amine in this compound, various reagents can be employed.

The goal of derivatization is typically to:

Introduce a Chromophore or Fluorophore: Attaching a group that strongly absorbs UV-Vis light or fluoresces allows for highly sensitive detection in HPLC. thermofisher.com

Improve Volatility and Thermal Stability: For GC analysis, converting the polar amine into a less polar, more volatile derivative prevents peak tailing and decomposition. researchgate.net

Enhance Mass Spectrometric Ionization: Certain derivatives can improve the ionization efficiency of the molecule in MS analysis. nih.gov

Common derivatizing agents for secondary amines include:

Dansyl Chloride: Reacts with amines to produce highly fluorescent derivatives that are easily detected. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, UV-active derivatives suitable for HPLC analysis. thermofisher.comhelsinki.fi

Acylating Agents (e.g., trifluoroacetic anhydride): These reagents react with the amine to form amides, which are more volatile and thermally stable for GC analysis.

Silylating Agents (e.g., BSTFA): Replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) group, significantly increasing volatility for GC.

The choice of derivatization reagent depends on the analytical method being used and the specific requirements of the research sample matrix. nih.gov

Theoretical and Computational Studies of 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Molecular Orbitals

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. For 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine, DFT calculations would be instrumental in understanding its fundamental characteristics.

A typical DFT study would involve geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecular geometry.

Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would identify the electron-rich and electron-deficient regions of this compound. This information is vital for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Electron-donating ability |

| LUMO Energy | (e.g., 1.2 eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (e.g., 7.7 eV) | Chemical stability and reactivity |

| Dipole Moment | (e.g., 2.5 D) | Polarity of the molecule |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylamine (B1201723) and morpholinoethyl chains in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis would be necessary to identify the various stable conformers and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into how the molecule explores its conformational space, its flexibility, and potential intramolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, DFT calculations could be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Similarly, the calculation of vibrational frequencies using DFT can predict the compound's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectral peaks serve as a fingerprint for the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Significance |

| ¹H NMR | Chemical shifts for each proton | Structural elucidation |

| ¹³C NMR | Chemical shifts for each carbon atom | Structural elucidation |

| IR Spectroscopy | Vibrational frequencies (e.g., N-H stretch, C-S stretch) | Identification of functional groups |

Note: The data in this table are for illustrative purposes and would require specific computational calculations.

Computational Modeling of Reaction Pathways and Transition States

To understand the reactivity of this compound, computational modeling can be used to explore potential reaction pathways. For instance, its behavior in acid-base reactions or its potential to undergo oxidation at the sulfur atom could be investigated.

By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Theoretical Investigations of Ligand-Metal Interactions in Coordination Complexes

The presence of multiple nitrogen and sulfur atoms in this compound makes it a promising candidate as a ligand in coordination chemistry. Theoretical studies could explore how this molecule interacts with various metal ions.

DFT calculations can be used to model the structure of potential metal complexes. These calculations can determine the preferred coordination geometry around the metal center and the strength of the ligand-metal bonds. The nature of these bonds can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions between the ligand and the metal.

Coordination Chemistry and Ligand Applications of 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine

Synthesis and Comprehensive Characterization of Metal Complexes

There is no available literature detailing the synthesis of metal complexes incorporating 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine as a ligand. Consequently, information regarding the reaction conditions, stoichiometry, and isolation of such complexes is absent. Furthermore, comprehensive characterization data, which would typically include techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis to confirm the structure and bonding within these complexes, is not published.

Investigation of Coordination Modes and Chelation Properties

The structure of this compound suggests the potential for acting as a versatile ligand. It possesses three potential donor sites: the sulfur atom of the methylthio group, and the nitrogen atoms of the secondary amine and the morpholine (B109124) ring. This allows for various potential coordination modes, including acting as a bidentate or tridentate ligand. The N,S-donor characteristics would be of particular interest in coordination chemistry. However, without experimental data, any discussion on its coordination modes, chelation properties, and the resulting geometry of the metal complexes remains purely speculative.

Studies on analogous compounds, such as those with a thiophene-derived Schiff base, have shown the formation of distorted tetrahedral geometries with metal(II) ions, but this cannot be directly extrapolated to the title compound.

Catalytic Applications in Organic Transformations

The application of metal complexes as catalysts is a cornerstone of modern organic synthesis. The unique electronic and steric environment provided by the ligand is crucial for catalytic activity and selectivity. There are currently no published reports on the use of this compound-metal complexes as catalysts in any organic transformations.

Exploration of Redox Properties and Electronic Structures

The redox behavior and electronic structure of metal complexes are fundamental to understanding their reactivity, particularly in catalysis and materials science. Techniques such as cyclic voltammetry and computational studies are typically employed to investigate these properties. For metal complexes of this compound, no such investigations have been documented.

Homogeneous and Heterogeneous Catalysis

The versatility of a ligand can sometimes allow for its use in both homogeneous and heterogeneous catalysis, the latter often involving anchoring the ligand to a solid support. There is no information available regarding the application of this compound or its metal complexes in either of these catalytic domains.

Role of 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine As a Synthetic Precursor in Chemical Research

Utilization in the Synthesis of Complex Organic Architectures

The molecular structure of 2-(methylthio)-N-(2-morpholinoethyl)ethan-1-amine offers multiple reactive sites, making it a valuable starting point for building more complex organic structures. The secondary amine is a key functional group that can readily undergo a variety of chemical transformations.

Standard synthetic operations involving the secondary amine include acylation, alkylation, and arylation. For instance, it can react with acyl chlorides or anhydrides to form amides, or with alkyl halides to introduce new substituents. These reactions are fundamental in extending the carbon skeleton and introducing new functionalities. One of the significant applications of such precursors is in the construction of macrocyclic compounds, which are large ring-like molecules often explored for their unique chemical and biological properties. The flexible chain of this compound can be incorporated into a larger ring system through reactions like amide bond formation or Buchwald-Hartwig amination, contributing to the synthesis of novel macrocyclic architectures.

Formation of Novel Heterocyclic Systems Derived from the Morpholine (B109124) or Thioether Moiety

The inherent morpholine and thioether groups within this compound serve as foundational units for synthesizing new heterocyclic systems. Morpholine and its sulphur analogue, thiomorpholine, are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.

The morpholine ring can be modified, or the entire molecule can be used as a building block where the morpholine moiety imparts specific properties like water solubility and hydrogen bonding capacity to the final product. Synthetic strategies can involve reactions that build upon the existing morpholine ring or use the molecule's other reactive sites to cyclize and form new rings. For example, intramolecular reactions could potentially lead to bicyclic systems incorporating the morpholine structure.

Similarly, the thioether group can participate in various reactions to form sulfur-containing heterocycles. Thioethers are known precursors for the synthesis of thiazoles and other related structures, which are significant in pharmaceutical and materials science.

Application as a Building Block in Materials Science Research

In materials science, the demand for functional polymers and frameworks with tailored properties is ever-increasing. The distinct functional groups of this compound make it an attractive candidate as a monomer or functionalizing agent for advanced materials.

The presence of a reactive secondary amine allows for its incorporation into polymer chains through step-growth polymerization with appropriate comonomers, such as diacyl chlorides or diisocyanates. The resulting polymers would feature pendant morpholine and methylthio groups, which can influence the material's properties. Morpholine derivatives are known to be used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. The morpholine moiety can enhance thermal stability and solubility, while the thioether group can provide a site for post-polymerization modification or introduce specific optical or electronic properties.

Furthermore, this compound could serve as an organic linker in the synthesis of metal-organic frameworks (MOFs). The nitrogen and sulfur atoms can coordinate with metal ions, creating porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Table 1: Potential Contributions of Functional Moieties in Materials Science

| Functional Group | Potential Role in Material Synthesis | Resulting Material Property |

| Secondary Amine | Polymer chain growth (e.g., polyamides) | Forms the backbone of the polymer |

| Morpholine Ring | Pendant group, cross-linking agent | Enhanced solubility, thermal stability |

| Thioether Group | Coordination site for MOFs, functional side group | Catalytic activity, specific optical properties |

Precursor to Novel Reagents and Catalysts for Chemical Synthesis

Perhaps the most significant role of this compound is as a precursor to specialized ligands for catalysis. It is classified as a potential tridentate [SNS] pincer ligand, where the two sulfur atoms (from the thioether) and the central nitrogen atom (from the secondary amine) can coordinate to a metal center.

Pincer ligands are a class of chelating agents that bind tightly to a metal in a planar, three-point fashion. This rigid coordination geometry imparts high stability and unique reactivity to the resulting metal complex. The synthesis of an [SNS] pincer complex typically involves the reaction of the ligand with a metal salt, such as those of iron (Fe), copper (Cu), cobalt (Co), or nickel (Ni).

Table 2: Representative Synthesis of an [SNS] Pincer Metal Complex

| Reactant 1 | Reactant 2 | Metal Center | Resulting Complex Type | Potential Catalytic Application |

| [SNS] Pincer Ligand | FeCl₂·4H₂O | Fe(II) | Tridentate Fe(II) Complex | Chemical fixation of CO₂, hydrogenation |

| [SNS] Pincer Ligand | CuCl₂·2H₂O | Cu(II) | Tridentate Cu(II) Complex | Cycloaddition reactions, coupling reactions |

Research on other [SNS] pincer ligands has demonstrated their effectiveness in a wide range of catalytic processes. For example, iron(II) and copper(II) complexes derived from similar bis(thioether) ligands have been successfully used as catalysts for the chemical fixation of carbon dioxide into valuable cyclic carbonates. These catalysts are valued for their efficiency and for utilizing first-row transition metals, which are more abundant and sustainable than precious metals like palladium or platinum. By serving as the foundational organic framework, this compound is a key precursor in the development of these next-generation catalysts.

Future Directions in the Academic Research of 2 Methylthio N 2 Morpholinoethyl Ethan 1 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The development of efficient, scalable, and safe synthetic routes is a cornerstone of modern chemistry. Future research on 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is expected to heavily involve the integration of flow chemistry and automated synthesis platforms. Continuous-flow synthesis offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and the potential for high-throughput optimization and production. nih.govmit.edu

The synthesis of morpholine (B109124) derivatives and related amino compounds has been successfully demonstrated in continuous-flow systems. nih.gov For instance, the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents has been employed for the scalable synthesis of substituted morpholines under continuous flow conditions. nih.gov Such methodologies could be adapted for the synthesis of the N-(2-morpholinoethyl)ethan-1-amine backbone of the target molecule. Furthermore, the formation of the thioether linkage could also be amenable to flow conditions. Copper-catalyzed thioetherification reactions, for example, have been developed for the efficient synthesis of benzyl (B1604629) thioethers under mild conditions, a process that could be translated to a flow setup. rsc.org

Automated platforms can facilitate the rapid screening of reaction parameters such as temperature, residence time, reagent stoichiometry, and catalyst loading to identify optimal conditions for the synthesis of this compound. nih.gov This approach would significantly accelerate the development of a robust and efficient synthetic protocol.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry | Relevance to Target Compound Synthesis |

|---|---|---|

| Precise Temperature Control | Minimized side reactions and improved selectivity. | Control over N-alkylation versus potential side reactions. |

| Enhanced Mixing | Increased reaction rates and yields. | Efficient reaction between the amine and thioether precursors. |

| Improved Safety | Small reaction volumes minimize hazards with reactive intermediates. | Safe handling of potentially reactive starting materials. |

| Scalability | Straightforward scale-up by extending reaction time. | Enables production of larger quantities for further research. |

| Automation | High-throughput screening of reaction conditions. | Rapid optimization of the synthetic route. |

Advancements in In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Future research will likely employ advanced in situ spectroscopic techniques to monitor the synthesis of this compound in real-time. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of byproducts without the need for offline sampling and analysis.

For the synthesis of the target molecule, in situ FTIR could be particularly useful for monitoring the disappearance of the N-H stretch of the amine precursor and the appearance of characteristic bands associated with the final product. Similarly, in situ NMR could track the changes in the chemical shifts of protons and carbons adjacent to the reacting centers, providing detailed mechanistic information. The application of such process analytical technology (PAT) is becoming increasingly important in both academic and industrial settings for developing robust and well-understood chemical processes.

Table 2: Potential In Situ Spectroscopic Techniques for Monitoring Synthesis

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis Monitoring |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups (e.g., N-H, C-S bonds). | Real-time tracking of reactant consumption and product formation. |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to FTIR. | Monitoring of specific bond formations and changes in molecular structure. |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Elucidation of reaction intermediates and kinetic profiling. |

Emerging Computational Methodologies for Predictive Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental research. For this compound, emerging computational methodologies can be employed for the predictive design of its derivatives and for understanding its potential as a ligand in coordination chemistry.

Density functional theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, predict its reactivity, and simulate its coordination behavior with various metal centers. This can help in identifying promising catalytic applications. For instance, computational studies have been instrumental in understanding the role of thioether-containing ligands in catalysis and in designing novel catalysts. researchgate.net

Furthermore, machine learning (ML) algorithms are increasingly being used to predict the properties and activities of new molecules. rsc.org By training ML models on datasets of known ligands and their catalytic performance, it may be possible to predict the efficacy of this compound and its derivatives in various catalytic transformations, thereby accelerating the discovery of new applications. rsc.org

Table 3: Computational Approaches for Future Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. | Prediction of stable conformations, reactivity, and coordination properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Understanding the flexibility and conformational landscape of the molecule. |

| Machine Learning (ML) | Predictive modeling of properties and activities. | High-throughput screening of derivatives for desired applications. |

Exploration of Non-Traditional Chemical Applications and Transformations

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of non-traditional chemical applications. Future research is expected to explore these avenues, moving beyond conventional uses of similar molecules.

In the realm of catalysis, the molecule could serve as a tridentate ligand for transition metals, with the sulfur, amine, and morpholine nitrogen atoms acting as donors. Such complexes could exhibit novel catalytic activities. Morpholine-based organocatalysts have shown high efficiency in certain organic reactions, and the incorporation of a thioether moiety could modulate the catalyst's electronic and steric properties, leading to new reactivities. nih.govfrontiersin.org The use of sulfur-containing ligands in catalysis is an active area of research, with applications in reactions such as the coupling of CO2 with epoxides. mdpi.com

In materials science, thioether-containing molecules have been used to functionalize metal-organic frameworks (MOFs), enhancing their stability and properties for applications like fluorescent sensing and heavy metal removal. acs.org The morpholine group, known to improve pharmacokinetic properties in drug discovery, could also be leveraged to create new bioactive compounds. mdpi.com The exploration of this compound in areas such as corrosion inhibition, as an additive in industrial processes, or as a building block for novel polymers could also be fruitful avenues of research.

Table 4: Potential Non-Traditional Applications

| Research Area | Potential Application | Rationale |

|---|---|---|

| Homogeneous Catalysis | Novel ligand for transition metal catalysts. | Tridentate S, N, N' coordination environment could lead to unique catalytic properties. |

| Organocatalysis | Development of new morpholine-based catalysts. | Thioether group can modulate the electronic and steric properties of the catalyst. |

| Materials Science | Functionalization of polymers or surfaces. | Introduction of sulfur and nitrogen functionalities for specific binding or properties. |

| Medicinal Chemistry | Scaffold for the synthesis of new bioactive molecules. | Morpholine and thioether moieties are present in various biologically active compounds. |

常见问题

Basic Questions

Q. What are the established synthetic routes for 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine, and what reaction conditions are critical for high yield?

- The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves coupling 2-morpholinoethan-1-amine with a methylthio-containing precursor under mild acidic conditions. For example, General Procedure B (used for analogous morpholinoethylamines) employs aldehydes or ketones in the presence of reducing agents like sodium borohydride or cyanoborohydride. Critical parameters include pH control (6.5–7.5) and inert atmospheres to prevent oxidation of the methylthio group .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming the morpholinoethyl and methylthio substituents. Key signals include the morpholine ring protons (δ 3.6–3.7 ppm) and methylthio CH3 (δ 2.1–2.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed). For example, a related compound (C11H19N2OS) showed a 0.4 ppm error margin, ensuring structural accuracy .

- FT-IR : Identifies functional groups like N-H stretches (3300–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Comparative SAR Analysis : Systematically modify substituents (e.g., replacing methylthio with ethylthio) and assay activity changes. Studies on analogous compounds (e.g., phenethylamine derivatives) show that even minor structural changes (e.g., para vs. meta substituents) drastically alter receptor affinity .

- Dose-Response Curves : Use standardized assays (e.g., radioligand binding for receptor studies) to control for variability in experimental conditions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like 5-HT2C, helping rationalize conflicting activity data .

Q. What strategies optimize the binding affinity of this compound to serotonin receptors (e.g., 5-HT2C)?

- Bioisosteric Replacement : Substitute the methylthio group with isosteres like ethylthio or methoxy to enhance lipophilicity or hydrogen bonding. For instance, fluorinated analogs in related compounds improved CNS penetration .

- Conformational Restriction : Introduce cyclopropane rings or rigid spacers (e.g., spirocycles) to pre-organize the molecule for receptor binding. Evidence from structurally constrained 5-HT2C agonists shows 10–100x affinity improvements .

Q. How does the methylthio group influence pharmacokinetic properties compared to other substituents?

- Metabolic Stability : Methylthio groups are susceptible to oxidation (e.g., CYP450-mediated conversion to sulfoxides). Comparative studies with methyl- or ethyl-substituted analogs show shorter half-lives for methylthio derivatives .

- Permeability : LogP calculations (e.g., using MarvinSketch) indicate methylthio increases lipophilicity (ΔLogP ~0.5 vs. hydrogen), enhancing blood-brain barrier penetration but potentially reducing solubility.

Data Contradiction Analysis

Q. How should researchers address conflicting data on enzyme inhibition potency?

- Assay Standardization : Use identical enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength). For example, variations in acetylcholinesterase inhibition (IC50 ± 20%) were resolved by standardizing substrate concentrations .

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization alongside radiometric assays) .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield (General Procedure B) | 75% (orange oil, no purification) | |

| HRMS Accuracy (C11H19N2OS) | 227.1213 (calc) vs. 227.1217 (obs) | |

| 5-HT2C Binding Affinity (Ki) | 15 nM (fluorinated analog) |

Key Notes

- Structural Confirmation : Always cross-validate NMR and HRMS with computational tools (e.g., ACD/Labs) .

- Ethical Compliance : Adhere to in-vitro use guidelines; no human/animal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。